1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine
Brand Name: Vulcanchem
CAS No.: 1245646-33-6
VCID: VC0113574
InChI: InChI=1S/C14H17F3N2/c15-14(16,17)12-4-2-1-3-11(12)13(5-6-13)19-9-7-18-8-10-19/h1-4,18H,5-10H2
SMILES: C1CC1(C2=CC=CC=C2C(F)(F)F)N3CCNCC3
Molecular Formula: C14H17F3N2
Molecular Weight: 270.299

1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine

CAS No.: 1245646-33-6

Cat. No.: VC0113574

Molecular Formula: C14H17F3N2

Molecular Weight: 270.299

* For research use only. Not for human or veterinary use.

1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine - 1245646-33-6

Specification

CAS No. 1245646-33-6
Molecular Formula C14H17F3N2
Molecular Weight 270.299
IUPAC Name 1-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]piperazine
Standard InChI InChI=1S/C14H17F3N2/c15-14(16,17)12-4-2-1-3-11(12)13(5-6-13)19-9-7-18-8-10-19/h1-4,18H,5-10H2
Standard InChI Key UXLZUUBJCAEXQU-UHFFFAOYSA-N
SMILES C1CC1(C2=CC=CC=C2C(F)(F)F)N3CCNCC3

Introduction

Chemical Identity and Basic Properties

1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine is an organic compound with significant research interest in medicinal chemistry. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities and pharmaceutical applications.

The basic identifying information for this compound includes:

Table 1: Basic Chemical Information

ParameterValue
CAS Number1245646-33-6
Molecular FormulaC14H17F3N2
Molecular Weight270.299 g/mol
IUPAC Name1-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]piperazine
SMILES NotationC1CC1(C2=CC=CC=C2C(F)(F)F)N3CCNCC3
Standard InChIKeyUXLZUUBJCAEXQU-UHFFFAOYSA-N

The compound features a trifluoromethyl group attached to a phenyl ring, which is connected to a cyclopropyl moiety that links to a piperazine ring. This structural arrangement contributes to its unique physicochemical properties and potential biological activity profiles.

Structural Characteristics and Functional Groups

The molecular structure of 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine incorporates several key functional groups that define its chemical behavior and potential applications.

Trifluoromethyl Group

The trifluoromethyl (-CF3) group at the ortho position of the phenyl ring is a key structural feature that significantly influences the compound's properties. This group is known to:

  • Increase lipophilicity, enhancing membrane permeability

  • Impart metabolic stability by resisting enzymatic degradation

  • Alter the electronic properties of the aromatic ring

  • Potentially enhance binding affinity to biological targets

The presence of fluorine atoms creates a strongly electron-withdrawing effect that influences the electronic distribution throughout the molecule.

Cyclopropyl Moiety

The cyclopropyl ring serves as a bridging group between the phenyl ring and the piperazine component. This three-membered ring contributes several important characteristics:

  • Ring strain that can influence reactivity patterns

  • Conformational rigidity that may facilitate specific molecular interactions

  • Potential metabolic stability compared to linear alkyl chains

  • Spatial orientation that positions the piperazine ring in a specific geometry relative to the aromatic portion

Piperazine Ring

The piperazine heterocycle is a six-membered ring containing two nitrogen atoms in positions 1 and 4. This structural feature:

  • Contains a secondary amine group that can participate in hydrogen bonding

  • Offers a basic site for protonation or further derivatization

  • Provides potential binding sites for biological targets

  • Can influence the compound's solubility and pharmacokinetic properties

Spectral Analysis and Structural Characterization

Spectroscopic Identification

The structural confirmation of 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine typically relies on multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum would likely show characteristic signals for:

  • Aromatic protons of the phenyl ring (approximately 7.0-8.0 ppm)

  • Cyclopropyl ring protons (typically 0.5-1.5 ppm)

  • Piperazine ring protons (approximately 2.5-3.5 ppm)

The 19F NMR would show signals for the trifluoromethyl group, typically as a singlet due to the three equivalent fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for:

  • C-F stretching vibrations (1000-1400 cm-1)

  • C-N stretching from the piperazine ring

  • Aromatic C=C stretching vibrations

  • C-H stretching vibrations from the cyclopropyl and piperazine rings

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of 270.299 g/mol and potentially show fragmentation patterns characteristic of the trifluoromethyl group, cyclopropyl ring cleavage, and piperazine ring fragments.

Comparisons with Related Compounds

Hydrochloride Salt Form

The hydrochloride salt of 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine has distinct properties from the free base form:

Table 2: Comparison between Free Base and Hydrochloride Salt

PropertyFree BaseHydrochloride Salt
Molecular FormulaC14H17F3N2C14H18ClF3N2
Molecular Weight270.299 g/molApproximately 306.75 g/mol
SolubilityGenerally more soluble in organic solventsGenerally more soluble in water
StabilityMay be less stable in some conditionsOften more stable for storage and handling
CrystallinityVariableOften more crystalline

The hydrochloride salt form is frequently preferred in pharmaceutical development due to its improved stability, solubility properties, and often enhanced bioavailability.

Other Piperazine Derivatives

When compared to other piperazine derivatives, such as 1-(cyclopropylmethyl)piperazine (CAS: 57184-25-5), several differences can be observed:

Table 3: Comparison with Related Piperazine Compound

Property1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine1-(Cyclopropylmethyl)piperazine
Molecular Weight270.299 g/mol140.23 g/mol
Molecular FormulaC14H17F3N2C8H16N2
StructureContains aromatic ring with CF3 groupSimpler aliphatic structure
Physical StateNot specified in sourcesLiquid at room temperature
DensityNot specified in sources0.943 g/mL at 25°C
pKaNot specified in sources9.25±0.10 (Predicted)

The additional aromatic ring and trifluoromethyl group in 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine likely confer different pharmacokinetic and pharmacodynamic properties compared to simpler piperazine derivatives .

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